Unii-W2icf5Z2AN

Description

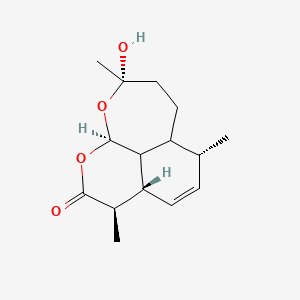

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(1R,4R,5S,8R,12S)-12-hydroxy-4,8,12-trimethyl-2,13-dioxatricyclo[7.4.1.05,14]tetradec-6-en-3-one |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-11-9(2)13(16)18-14-12(11)10(8)6-7-15(3,17)19-14/h4-5,8-12,14,17H,6-7H2,1-3H3/t8-,9-,10?,11-,12?,14+,15+/m1/s1 |

InChI Key |

ZHHCFKHSMKRNCX-HNYQVKLZSA-N |

Isomeric SMILES |

C[C@@H]1C=C[C@@H]2[C@H](C(=O)O[C@@H]3C2C1CC[C@@](O3)(C)O)C |

Canonical SMILES |

CC1C=CC2C(C(=O)OC3C2C1CCC(O3)(C)O)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Deoxyartemisinin

Elucidation of Deoxyartemisinin (B22630) in Artemisia Species

The identification of deoxyartemisinin has been a subject of phytochemical investigations, particularly within the Artemisia genus, which is known for its rich diversity of sesquiterpenoids.

Scientific studies have confirmed the presence of deoxyartemisinin and its precursors in Artemisia carvifolia. A 2015 study employing liquid chromatography-mass spectrometry (LC-MS) successfully identified and quantified artemisinin (B1665778) and its derivatives in the shoots of wild-type A. carvifolia plants. Among the detected compounds was dihydroartemisinin, a closely related precursor in the biosynthetic pathway leading to both artemisinin and deoxyartemisinin nih.govnih.gov. The presence of this key intermediate, along with the confirmed production of artemisinin, strongly supports the existence of the complete biosynthetic machinery necessary for deoxyartemisinin formation in this species nih.govnih.gov.

Extensive research on Artemisia annua has revealed the existence of different chemotypes, primarily distinguished by their capacity to produce artemisinin. These are broadly categorized as high-artemisinin producing (HAP) and low-artemisinin producing (LAP) types. Comparative analyses have shown that the levels of deoxyartemisinin and its precursors vary significantly between these chemotypes.

In HAP chemotypes, there is a high accumulation of sesquiterpenes that are saturated at the 11,13-position, such as dihydroartemisinic acid (DHAA), which is the direct precursor to artemisinin and, through a related pathway, to deoxyartemisinin. Conversely, LAP chemotypes accumulate higher levels of sesquiterpenes unsaturated at the 11,13-position, such as artemisinic acid. This metabolic divergence is a key factor in the differing end-product profiles of the chemotypes.

Studies have shown that deoxyartemisinin, a product of the non-enzymatic conversion of DHAA, can increase during the storage of dry leaves, reaching up to 0.1% of the leaf's dry weight. This indicates that post-harvest conditions can influence the final concentration of this compound.

| Compound | Chemotype | Relative Abundance | Key Genetic Factor |

|---|---|---|---|

| Dihydroartemisinic Acid (DHAA) | HAP | High | High expression of DBR2 (artemisinic aldehyde Δ11(13) reductase) |

| Artemisinin | HAP | High | |

| Deoxyartemisinin | HAP | Present (increases with storage) | |

| Artemisinic Acid | LAP | High | Low expression of DBR2 |

| Arteannuin B | LAP | High |

Precursors and Enzymatic Steps in Deoxyartemisinin Biosynthesis

The biosynthesis of deoxyartemisinin is intricately linked with that of artemisinin, sharing common precursors and enzymatic steps. The pathway is a complex interplay of enzymatic reactions and spontaneous chemical transformations.

Dihydroartemisinic acid (DHAA) is a critical late-stage precursor in the biosynthesis of artemisinin and related compounds, including deoxyartemisinin . Feeding studies using isotopically labeled compounds in A. annua plants have confirmed that DHAA is directly incorporated into artemisinin, while the closely related artemisinic acid is not . DHAA is the substrate for a series of oxidative reactions that lead to the formation of the characteristic endoperoxide bridge of artemisinin and the lactone ring found in deoxyartemisinin. The accumulation of DHAA is significantly higher in HAP chemotypes of A. annua, correlating with their higher artemisinin and deoxyartemisinin production potential.

A defining feature of the final steps in the artemisinin and deoxyartemisinin biosynthetic pathway is the involvement of non-enzymatic and photochemical reactions . Evidence suggests that the conversion of DHAA into artemisinin is not catalyzed by an enzyme but occurs spontaneously through a photo-oxidative process researchgate.net. This process involves the formation of a tertiary allylic hydroperoxide from DHAA, a reaction that can be driven by light and oxygen within the plant's glandular trichomes .

This hydroperoxide intermediate is unstable and undergoes a cascade of spontaneous rearrangements to form the 1,2,4-trioxane (B1259687) ring of artemisinin . A parallel non-enzymatic pathway is believed to lead to the formation of deoxyartemisinin and other related sesquiterpenoids like dihydro-epi-deoxyarteannuin B. Quantum chemical studies support the plausibility of these non-enzymatic conversions, outlining a pathway with a chemically reasonable energy barrier for the acid-catalyzed oxidation of an enol intermediate by molecular oxygen nih.gov.

The production of deoxyartemisinin is governed by the genetic regulation of the broader sesquiterpene biosynthetic pathway in Artemisia annua. Several key genes and the enzymes they encode have been identified as crucial control points. The biosynthesis begins with the cyclization of farnesyl diphosphate (FPP), a common precursor for all sesquiterpenes.

Key enzymes in the pathway leading to DHAA include:

Amorpha-4,11-diene synthase (ADS): This enzyme catalyzes the first committed step, converting FPP to amorpha-4,11-diene.

Cytochrome P450 monooxygenase (CYP71AV1): This multifunctional enzyme performs a three-step oxidation of amorpha-4,11-diene to form artemisinic acid.

Artemisinic aldehyde Δ11(13) reductase (DBR2): This enzyme reduces a double bond in an artemisinic aldehyde intermediate, channeling the pathway towards DHAA instead of artemisinic acid. The expression level of the DBR2 gene is a major distinguishing factor between HAP and LAP chemotypes.

Aldehyde dehydrogenase 1 (ALDH1): This enzyme is also involved in the oxidation steps leading to DHAA.

Biotechnological Approaches for Biosynthesis and Production of Deoxyartemisinin and Related Compounds

The low yield of artemisinin and its derivatives from A. annua has spurred the development of biotechnological production platforms. These approaches often utilize genetically engineered microorganisms as cellular factories to produce artemisinin precursors, which can then be chemically converted to the final products. Similar strategies are applicable for the production of Deoxyartemisinin and its analogues.

Metabolic Engineering Strategies in Model Organisms for Deoxy-Compound Production

Metabolic engineering of model organisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli has been a primary focus for producing sesquiterpenes. escholarship.orgnih.gov The core strategy involves introducing the key enzymes from the artemisinin biosynthetic pathway into these microbial hosts.

To enhance the production of the precursor FPP, the endogenous mevalonate (MVA) pathway in yeast is often upregulated. nih.gov This involves overexpressing key enzymes of the MVA pathway. Once a high flux towards FPP is achieved, the introduction of ADS and CYP71AV1 can lead to the production of artemisinic acid. lbl.govresearchgate.net To produce Deoxyartemisinin, further steps would be required. One potential strategy involves the in vivo or in vitro enzymatic reduction of an artemisinin precursor. For instance, the bioconversion of artemisinin to Deoxyartemisinin has been achieved using suspension cultures of Withania somnifera, which is thought to be mediated by an artemisinin peroxidase. scispace.comresearchgate.net

While Deoxyartemisinin is not a deoxysugar, the principles of metabolic engineering for producing complex natural products are transferable. The focus for producing deoxy-sesquiterpenes like Deoxyartemisinin in model organisms lies in establishing a robust production of the core sesquiterpene scaffold and then introducing specific enzymes that can perform the necessary reduction or modification steps.

Manipulation of Biosynthetic Enzymes and Pathways for Deoxyartemisinin Analogues

The manipulation of biosynthetic enzymes offers a powerful tool for creating novel analogues of Deoxyartemisinin with potentially altered or enhanced biological activities. This can be achieved through several approaches, including directed evolution and microbial transformation.

Directed Evolution of Biosynthetic Enzymes: Key enzymes in the artemisinin pathway, such as CYP71AV1, can be subjected to directed evolution to alter their substrate specificity or catalytic activity. nih.gov By creating libraries of mutant enzymes and screening for desired functionalities, it is possible to generate enzymes that produce novel artemisinin analogues. For example, disrupting the function of CYP71AV1 in A. annua has been shown to redirect the metabolic flux towards the production of a different sesquiterpene epoxide, demonstrating the potential for creating new compounds by modifying the pathway. pnas.orgresearchgate.net

Microbial Transformation: A well-established method for generating analogues of natural products is through microbial transformation, where microorganisms are used to carry out specific chemical modifications. nih.govnih.govfrontiersin.org Various fungi, including species of Aspergillus, Cunninghamella, and Mucor, have been shown to transform artemisinin and its derivatives into a variety of hydroxylated and other modified products. nih.govresearchgate.net For instance, Cunninghamella elegans can hydroxylate 10-deoxoartemisinin at multiple positions. researchgate.net Similarly, Aspergillus niger can convert artemisinin into Deoxyartemisinin and 3-hydroxy-deoxyartemisinin. nih.gov These microbial systems act as biocatalysts, providing a diverse array of enzymes that can modify the Deoxyartemisinin scaffold to generate a library of novel analogues for further investigation.

Below is an interactive data table summarizing some of the microbial transformations of artemisinin and its derivatives.

| Original Compound | Microorganism | Resulting Analogue(s) |

| Artemisinin | Withania somnifera (cell culture) | Deoxyartemisinin |

| Artemisinin | Aspergillus niger | Deoxyartemisinin, 3-hydroxy-deoxyartemisinin |

| 10-deoxoartemisinin | Cunninghamella elegans | 5β-hydroxy-10-deoxoartemisinin, 4α-hydroxy-1,10-deoxoartemisinin, 7β-hydroxy-10-deoxoartemisinin |

| Artemisinin | Mucor polymorphosporus | 9β-hydroxyartemisinin, 3-β-hydroxyartemisinin, Deoxyartemisinin |

Chemical Synthesis and Structural Modification of Deoxyartemisinin

Strategies for De Novo Chemical Synthesis of Deoxyartemisinin (B22630) and its Core Structure

The de novo total synthesis of Deoxyartemisinin, while not as extensively documented as that of its parent compound, artemisinin (B1665778), can be approached through methodologies established for the synthesis of the artemisinin tetracyclic core. These strategies often involve the construction of the key carbocyclic framework followed by the introduction of the characteristic endoperoxide bridge.

Key Synthetic Methodologies and Reaction Sequences

The total synthesis of the artemisinin framework, and by extension the Deoxyartemisinin core, has been a significant challenge for synthetic chemists. Several successful approaches have been developed, often starting from readily available chiral precursors.

A notable strategy for the construction of the artemisinin core was pioneered by Schmid and Hofheinz. Their approach, starting from (–)-isopulegol, laid the groundwork for many subsequent syntheses. rsc.org While their target was artemisinin, the key intermediates could potentially be diverted to produce Deoxyartemisinin by forgoing the final lactone formation step.

Another efficient synthesis was reported by Yadav and coworkers, who utilized (R)-(+)-citronellal as the starting material. rsc.org This approach is recognized for its brevity and efficiency in constructing the core structure. The key steps in these syntheses typically involve:

Construction of the Decalin Ring System: This is often achieved through a series of cyclization reactions, such as Diels-Alder reactions or intramolecular aldol (B89426) condensations, to establish the fused six-membered rings of the core structure. organicchemistry.eu

Introduction of the Peroxide Bridge: A crucial step in the synthesis is the formation of the 1,2,4-trioxane (B1259687) ring. This is commonly achieved through a photooxygenation reaction of a suitable diene precursor, followed by an acid-catalyzed rearrangement. rsc.org For instance, a common method involves the singlet oxygen ene reaction of dihydroartemisinic acid, followed by Hock cleavage and subsequent oxidation/acid-mediated ring closure. rsc.org

A simplified semi-synthetic route to (+)-Deoxyartemisinin involves the one-step reduction of artemisinin using sodium borohydride (B1222165) (NaBH4) and boron trifluoride etherate (BF3·Et2O) in tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Key Reagents in the Synthesis of Deoxyartemisinin and its Precursors

| Reagent | Role in Synthesis |

| (–)-isopulegol | Chiral starting material in early total syntheses of the artemisinin core. rsc.org |

| (R)-(+)-citronellal | Chiral starting material in more recent, efficient total syntheses. rsc.org |

| Sodium borohydride (NaBH4) | Reducing agent used in the semi-synthesis of Deoxyartemisinin from artemisinin. nih.gov |

| Boron trifluoride etherate (BF3·Et2O) | Lewis acid catalyst used in conjunction with NaBH4 for the reduction of artemisinin. nih.gov |

| Singlet oxygen (¹O₂) | Key reagent in the photooxygenation step to introduce the peroxide functionality. rsc.org |

Stereochemical Control in Deoxyartemisinin Synthesis

The complex stereochemistry of the Deoxyartemisinin molecule presents a significant challenge in its total synthesis. The molecule contains several stereocenters, and their precise arrangement is crucial for its biological activity.

Stereochemical control is often achieved through the use of chiral starting materials, such as (–)-isopulegol or (R)-(+)-citronellal, which provide a predefined stereochemical scaffold. rsc.org Subsequent reactions are then designed to proceed with high diastereoselectivity.

Derivatization and Analogue Design of Deoxyartemisinin

The structural modification of Deoxyartemisinin is a key area of research aimed at understanding its structure-activity relationships (SAR) and developing new compounds with enhanced properties for research applications.

Synthesis of Novel Deoxyartemisinin Derivatives via Photooxygenation

Photooxygenation is a powerful tool for the synthesis of novel Deoxyartemisinin derivatives. This method allows for the introduction of oxygen-containing functional groups, which can significantly alter the properties of the molecule.

For example, the photooxygenation of anhydrodeoxydihydroartemisinin has been shown to yield a variety of new compounds, including hydroperoxy derivatives and formate (B1220265) esters. These new derivatives can then be further modified to create a library of compounds for biological evaluation.

Rational Design of Deoxyartemisinin Analogues for Structural-Activity Relationship Studies

The rational design of Deoxyartemisinin analogues is crucial for elucidating the structural features responsible for its biological activity. Structure-activity relationship (SAR) studies involve systematically modifying different parts of the molecule and assessing the impact on its activity.

Key positions for modification in the artemisinin family, including Deoxyartemisinin, are the C-9 and C-10 positions. For instance, the synthesis of novel C-9 modified artemisinin analogues has been a focus of research. nih.gov Studies have shown that substitution at the C-9β position can improve activity. nih.gov Furthermore, 10-deoxo derivatives have demonstrated better activity compared to the corresponding lactones, highlighting the importance of modifications at this position. nih.gov

The peroxide group is a critical pharmacophore for the activity of artemisinin and its analogues. The lack of antileishmanial activity in 1-deoxyartemisinin analogues underscores the importance of this functional group. nih.gov

Chemical Derivatization for Enhanced Research Utility

Chemical derivatization is employed to create Deoxyartemisinin analogues with improved properties for research, such as enhanced stability or the introduction of reporter groups for mechanistic studies. The attachment of an acid-stable UV chromophore to the Deoxyartemisinin framework can create a sensitive probe for biological and pharmacological investigations.

Metabolism and Biotransformation of Deoxyartemisinin

In Vitro Metabolism Studies of Deoxyartemisinin (B22630)

In vitro studies have been instrumental in elucidating the metabolic fate of deoxyartemisinin, primarily through its formation from artemisinin (B1665778) and its subsequent transformations.

The formation of deoxyartemisinin from its parent compound, artemisinin, is a critical step in its metabolism, predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov These enzymes, located mainly in the smooth endoplasmic reticulum of liver cells, are responsible for the oxidative biotransformation of a vast number of xenobiotics. wikipedia.orgfrontiersin.org

Studies using human liver microsomes have identified CYP2B6 as the primary enzyme responsible for the metabolism of artemisinin, with a secondary contribution from CYP3A4. nih.govpharmgkb.org These enzymes catalyze the conversion of artemisinin to several metabolites, including deoxyartemisinin. mdpi.comnih.gov The involvement of CYP2A6 has also been noted in in vitro settings, though its role in vivo is considered less significant compared to CYP2B6 and CYP3A4. wikipedia.orgpharmgkb.org Deoxyartemisinin itself is a metabolite that can undergo further metabolic reactions. nih.gov For instance, it is recognized as a Phase I metabolite of artemisinin in humans. acs.org

Fungal models, such as Cunninghamella elegans, are often used to simulate and predict mammalian metabolism. nih.gov Research has shown that the cytochrome P450 enzymes in Cunninghamella species, belonging to the CYP5I family, can functionally mimic the activity of mammalian CYP3A4, a key enzyme in drug metabolism. frontiersin.org

The investigation into the metabolites of deoxyartemisinin has revealed further oxidative modifications. While direct metabolism studies on deoxyartemisinin in human systems are limited, microbial transformation studies serve as a valuable predictive model. nih.gov

Incubation of artemisinin with the fungus Cunninghamella elegans resulted in the identification of deoxyartemisinin and, significantly, hydroxylated deoxyartemisinin derivatives. nih.govnih.gov This indicates that hydroxylation is a key metabolic pathway for deoxyartemisinin. A study analyzing the metabolites of artemisinin in mouse plasma also identified hydroxylated deoxyartemisinin, confirming this metabolic step in vivo. nih.gov Similarly, after oral administration of artemisinin-piperaquine to healthy subjects, monohydroxylated deoxy-artemisinin was detected as a major metabolite in plasma. d-nb.info Another study identified 3-hydroxy-deoxyartemisinin as a biotransformation product of artemisinin by Aspergillus niger. researchgate.net

The table below summarizes the key metabolites of deoxyartemisinin identified in various in vitro and in vivo systems.

Table 1: Identified Metabolites of Deoxyartemisinin

| Precursor Compound | System Used | Identified Metabolite(s) |

|---|---|---|

| Artemisinin | Cunninghamella elegans | Deoxyartemisinin, Hydroxylated deoxyartemisinin |

| Artemisinin | Mouse Plasma | Hydroxylated deoxyartemisinin |

| Artemisinin | Human Plasma | Monohydroxylated deoxy-artemisinin |

Cellular and Subcellular Biotransformation Processes

The biotransformation of deoxyartemisinin involves specific cellular machinery located within distinct subcellular compartments.

The primary site for the metabolism of xenobiotics like artemisinin and its metabolites is the liver, specifically within the smooth endoplasmic reticulum of hepatocytes, where the Cytochrome P450 enzyme system is embedded. wikipedia.org The conversion of artemisinin to deoxyartemisinin and other metabolites is catalyzed by CYP enzymes in this subcellular location. wikipedia.org

Beyond the endoplasmic reticulum, other cellular compartments may play a role. Studies on Artemisia annua, the plant source of artemisinin, have implicated peroxidases in artemisinin metabolism. One particular class III peroxidase, Aa547, which shows a high binding affinity for both artemisinin and deoxyartemisinin, has been localized to the peroxisomes. nih.gov This suggests that peroxisomes could be another site for the biotransformation of these sesquiterpenes, at least within plant cells. nih.gov Plant cell culture studies have also shown that the conversion of artemisinin to deoxyartemisinin occurs intracellularly, with the resulting product being leached into the culture medium. researchgate.net

Multiple enzyme systems are involved in the biotransformation pathways related to deoxyartemisinin.

Cytochrome P450 Monooxygenases : As detailed previously, this is the principal enzyme system responsible for the formation of deoxyartemisinin from artemisinin in mammals. nih.govpharmgkb.org These enzymes, particularly CYP2B6 and CYP3A4, catalyze oxidative reactions. nih.gov It is plausible that these or other CYP isoforms are also involved in the subsequent hydroxylation of deoxyartemisinin itself.

Peroxidases : Plant cell suspension cultures of Withania somnifera, Catharanthus roseus, and Lavandula officinalis have been shown to efficiently convert artemisinin into deoxyartemisinin. nih.govscispace.comznaturforsch.com This transformation involves the cleavage of the endoperoxide bridge of artemisinin, a reaction catalyzed by peroxidases. scispace.comznaturforsch.com Enzymatic assays have confirmed the activity of artemisinin peroxidase in these bioconversions. scispace.com This highlights a distinct, non-CYP mediated pathway for deoxyartemisinin formation in certain biological systems.

Comparative Metabolism of Deoxyartemisinin with Related Sesquiterpenes

The metabolism of deoxyartemisinin is best understood when compared to its parent compound, artemisinin, and other structurally related sesquiterpene lactones.

The most significant structural difference between artemisinin and deoxyartemisinin is the absence of the endoperoxide bridge in the latter. acs.org This feature is crucial for the biological activity of artemisinin and profoundly influences its metabolism and that of its derivatives. mdpi.com

A comparative pharmacokinetic study in rats evaluated artemisinin, deoxyartemisinin, and 10-deoxoartemisinin (which retains the peroxide bridge but lacks the C-10 keto group). acs.orgnih.gov The results showed marked differences in their oral bioavailability. Artemisinin had an oral bioavailability of 12.2%, which was approximately seven times higher than that of deoxyartemisinin (1.60%). nih.gov In contrast, 10-deoxoartemisinin exhibited a much higher bioavailability of 26.1%. nih.gov These differences are attributed to their structural variations, which affect their absorption and metabolic stability. acs.orgnih.gov The loss of the peroxide bridge in deoxyartemisinin appears to decrease its absorption rate from the gastrointestinal tract. nih.gov

In the broader context of sesquiterpene lactones, metabolism is extensive and variable. The presence of an α,β-unsaturated lactone moiety generally increases metabolic activity. researchgate.net Both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions are common. researchgate.net CYP enzymes, particularly CYP3A4, are heavily involved in the biotransformation of many sesquiterpene and diterpene lactones. researchgate.net Deoxyartemisinin, as a sesquiterpene lactone, fits within this general metabolic scheme, undergoing oxidative metabolism. However, its specific metabolic profile is dictated by the absence of the reactive endoperoxide bridge, distinguishing it from its more famous precursor, artemisinin.

Molecular Interaction Mechanisms of Deoxyartemisinin in Research Models

Investigation of Molecular Targets and Ligand Binding in In Vitro Systems

In vitro studies have been instrumental in delineating the molecular interactions of deoxyartemisinin (B22630), particularly in comparison to its parent compound, artemisinin (B1665778). These investigations have consistently highlighted the critical role of the endoperoxide bridge in the biological activity of this class of compounds.

Research into the protein-ligand interactions of deoxyartemisinin has primarily focused on its inability to bind to the known targets of artemisinin. Unlike artemisinin, which is believed to exert its antiparasitic effects through interaction with various biological macromolecules, deoxyartemisinin shows a marked lack of binding affinity for these targets. nih.govwustl.edu

Studies utilizing isothermal titration calorimetry (ITC) to assess the binding of deoxyartemisinin to a DNA aptamer, MN4, demonstrated no discernible binding. nih.gov This is in stark contrast to artemisinin, which binds to the aptamer. This lack of interaction underscores the essential role of the endoperoxide bridge for molecular recognition and binding in this model system. nih.gov

Computational docking studies have been employed to predict the binding affinities of artemisinin derivatives to potential protein targets like the Plasmodium falciparum Ca2+-ATPase (PfATP6). nih.gov While artemisinin and its analogues show favorable binding energies, the absence of the endoperoxide bridge in deoxyartemisinin is consistently associated with a loss of biological activity, suggesting a significantly reduced or non-existent binding affinity for such targets. mdpi.commdpi.com

Table 1: Comparative Binding Characteristics of Artemisinin and Deoxyartemisinin

| Compound | Target | Binding Observed | Method | Reference |

|---|---|---|---|---|

| Artemisinin | MN4 DNA Aptamer | Yes | Isothermal Titration Calorimetry | nih.gov |

| Deoxyartemisinin | MN4 DNA Aptamer | No | Isothermal Titration Calorimetry | nih.gov |

| Artemisinin | PfATP6 | Yes (Inferred from inhibition) | Functional Assays in Xenopus Oocytes | nih.gov |

| Deoxyartemisinin | PfATP6 | No (Inferred from lack of inhibition) | Functional Assays in Xenopus Oocytes | nih.gov |

Biochemical assays have consistently demonstrated the inability of deoxyartemisinin to inhibit or modulate the enzymatic activity of key targets implicated in the mechanism of action of artemisinin. A prime example is the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).

In studies where the P. falciparum SERCA orthologue (PfATP6) was expressed in Xenopus laevis oocytes, artemisinin was shown to be a potent inhibitor of the enzyme's activity. nih.govnih.gov Conversely, deoxyartemisinin was found to be ineffective as an inhibitor of PfATP6. nih.govmdpi.com This lack of enzymatic inhibition is a direct consequence of the absence of the endoperoxide bridge, which is believed to be essential for the generation of reactive species that covalently modify and inactivate the enzyme. nih.gov

Similarly, other studies have confirmed that while artemisinin and the specific SERCA inhibitor thapsigargin (B1683126) can irreversibly inhibit PfATP6, deoxyartemisinin has no such effect. mdpi.comnih.gov This further solidifies the understanding that the endoperoxide moiety is a prerequisite for the enzymatic inhibitory activity of this class of compounds.

Cellular Responses and Pathway Modulation by Deoxyartemisinin in Cell-Based Research

Artemisinin and its derivatives have been shown to disrupt calcium homeostasis in apicomplexan parasites like Toxoplasma gondii, a mechanism linked to the inhibition of the parasite's SERCA homologue. researchgate.netnih.govnih.gov This disruption of calcium signaling is a critical aspect of their antiparasitic activity. Given that deoxyartemisinin does not inhibit SERCA, it is understood that it does not perturb calcium homeostasis in these parasites. nih.govmdpi.com Studies on artemisinin-resistant mutants of T. gondii have revealed altered calcium homeostasis, further implicating this pathway in the drug's mechanism of action. researchgate.netnih.govnih.gov The inactivity of deoxyartemisinin in this context serves as a negative control, highlighting the specificity of the endoperoxide-containing compounds.

Translationally Controlled Tumor Protein (TCTP) and SERCA ATPase have been identified as putative cellular targets for artemisinin. nih.govwustl.edu The interaction with these proteins is thought to be a key part of artemisinin's mode of action. However, the lack of the endoperoxide bridge in deoxyartemisinin renders it unable to effectively interact with these targets. nih.govmdpi.com Research has indicated that artemisinin forms adducts with TCTP, but this reactivity is dependent on the endoperoxide moiety. nih.govwustl.edu Therefore, deoxyartemisinin is not considered to engage with these cellular targets in a meaningful way.

In in vitro models using Plasmodium falciparum, the causative agent of the most severe form of malaria, deoxyartemisinin is consistently reported to be biologically inactive or to have virtually no inhibitory effect. nih.govmdpi.com The antimalarial activity of artemisinin is critically dependent on the iron-mediated cleavage of its endoperoxide bridge within the parasite, leading to the generation of cytotoxic radical species that alkylate and damage parasite macromolecules. nih.gov

Deoxyartemisinin, lacking this essential endoperoxide bridge, cannot undergo this activation process and is therefore devoid of significant antimalarial activity. nih.govmdpi.com This fundamental difference in chemical reactivity is the primary reason for its ineffectiveness against P. falciparum in research settings.

Table 2: Summary of Deoxyartemisinin's Activity in Research Models

| Research Model | Target/Pathway | Effect of Deoxyartemisinin | Rationale | Reference |

|---|---|---|---|---|

| In Vitro (Biochemical Assay) | PfATP6 (SERCA) Enzymatic Activity | No Inhibition | Lacks the essential endoperoxide bridge for interaction and inhibition. | nih.govmdpi.com |

| Toxoplasma gondii (Cell-Based) | Calcium Homeostasis | No Disruption | Inability to inhibit the SERCA homologue responsible for calcium regulation. | researchgate.netnih.gov |

| Plasmodium falciparum (Cell-Based) | Parasite Viability | No Significant Inhibition | Cannot be activated by intraparasitic iron to generate cytotoxic radicals. | nih.govmdpi.com |

Structural Basis of Deoxyartemisinin Molecular Interactions

Deoxyartemisinin, known chemically as UNII-W2ICF5Z2AN, is a derivative of artemisinin that notably lacks the endoperoxide bridge characteristic of its parent compound. This fundamental structural alteration is central to its distinct molecular interaction profile and pharmacological activities. While the absence of the endoperoxide group renders it inactive against malaria, deoxyartemisinin engages in other molecular interactions, primarily studied through computational models and in vitro assays. These interactions form the basis for its observed anti-inflammatory and other biological effects.

Computer-assisted docking studies have been instrumental in elucidating the differential binding modes of deoxyartemisinin compared to artemisinin, particularly with hemin, the putative receptor for artemisinin's antimalarial activity. While artemisinin docks in a manner that places its endoperoxide bridge in close proximity to the iron center of hemin, deoxyartemisinin, lacking this critical functional group, adopts a different, less favorable orientation. nih.gov This structural difference in binding provides a molecular-level explanation for the inactivity of deoxyartemisinin as an antimalarial agent.

In the context of its anti-inflammatory properties, research has pointed towards interactions with components of inflammatory signaling pathways. Although direct crystallographic or NMR spectroscopic evidence of deoxyartemisinin bound to inflammatory target proteins is limited, molecular docking studies have provided valuable insights. For instance, a study involving various artemisinin derivatives and their interaction with Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), a key player in angiogenesis and inflammation, has shed light on the potential binding of deoxyartemisinin.

| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| Deoxyartemisinin-d3 | VEGFR1 | -7.80 ± 0.01 | 1.90 ± 0.01 |

This docking study suggests a favorable binding affinity of a deuterated form of deoxyartemisinin to VEGFR1, indicating that this interaction may be one of the structural bases for its biological activity. iiarjournals.org The specific amino acid residues within the VEGFR1 binding pocket that interact with deoxyartemisinin have not been fully detailed in the available literature.

Furthermore, the structure of deoxyartemisinin influences its interaction with plasma proteins, which can affect its distribution and bioavailability. Studies have shown that while artemisinin and its active metabolites bind to human serum albumin (HSA), deoxyartemisinin does not exhibit this binding. This suggests that the endoperoxide bridge, absent in deoxyartemisinin, is a key structural feature for the interaction with HSA.

Advanced Analytical Characterization Methods for Deoxyartemisinin Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of deoxyartemisinin (B22630). pharmaknowledgeforum.comnumberanalytics.comnptel.ac.in These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of deoxyartemisinin. mmv.orglgcstandards.comnih.gov Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. lgcstandards.com For deoxyartemisinin, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) is a key identifier. lgcstandards.com Specific chemical shifts and coupling constants of the protons help in assigning their positions within the tricyclic structure.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. nih.govacs.org The chemical shifts of the 15 carbon atoms in deoxyartemisinin are unique and have been reported to be in agreement with established data. nih.govacs.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are also employed to establish correlations between protons and carbons, further solidifying the structural assignment. researchgate.net

The identity of deoxyartemisinin, isolated as a biotransformation product, has been confirmed through the analysis of its ¹H and ¹³C NMR data. nih.gov The purity and identity of deoxyartemisinin reference standards are routinely confirmed by ensuring their NMR spectra conform to the known structure. lgcstandards.com

Table 1: Representative NMR Data for Deoxyartemisinin

| Technique | Key Findings | Reference(s) |

|---|---|---|

| ¹H NMR | Confirms the proton environments and their couplings in CDCl₃. | lgcstandards.com |

| ¹³C NMR | In agreement with reported spectra, confirming the carbon framework. | nih.govacs.org |

| 2D NMR | Techniques like COSY, HSQC, and HMBC are used to confirm atomic correlations. | researchgate.net |

| General | Used to identify deoxyartemisinin in biotransformation studies and for reference standard characterization. | mmv.orgnih.gov |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS, UPLC-MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of deoxyartemisinin, as well as to study its fragmentation patterns for structural confirmation. lgcstandards.commdpi.com Hyphenated techniques, which couple MS with chromatographic separation methods, are particularly valuable for the analysis of deoxyartemisinin in complex mixtures. nih.govmmv.orgacs.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula of deoxyartemisinin, which is C₁₅H₂₂O₄. nih.govresearchgate.net The mass spectrum of deoxyartemisinin often shows a weak molecular ion peak at an m/z of 266, consistent with its molecular mass. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the identification and quantification of deoxyartemisinin, particularly in the analysis of essential oils from Artemisia annua and in metabolic studies. mdpi.comsciencepub.netacademicjournals.orgbotanyjournals.com Deoxyartemisinin has been identified as a component in Artemisia annua extracts and waste streams using GC-MS. nih.govacs.org The technique has also been used to quantify artemisinin (B1665778) and deoxyartemisinin in rat tissues and biological fluids. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced version, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) , are crucial for the analysis of deoxyartemisinin in various matrices. mdpi.commmv.orgnih.govacs.org These methods offer high sensitivity and are suitable for analyzing compounds that are not sufficiently volatile for GC. LC-MS/MS, a tandem MS technique, provides enhanced specificity and is used for pharmacokinetic studies of deoxyartemisinin. researchgate.netnih.govacs.org UPLC-Q-TOF-MSᴱ, a high-resolution approach, has been utilized to identify deoxyartemisinin as a metabolite of artemisinin in microbial transformation systems and in vivo. mdpi.com

Table 2: Mass Spectrometry Techniques in Deoxyartemisinin Analysis

| Technique | Application | Key Findings | Reference(s) |

|---|---|---|---|

| MS | Molecular weight and fragmentation analysis | Molecular ion peak at m/z 266. | nih.govacs.orgmdpi.com |

| HRMS | Determination of molecular formula | Confirms the formula C₁₅H₂₂O₄. | nih.govresearchgate.net |

| GC-MS | Identification and quantification in plant extracts and biological samples | Identified in Artemisia annua and used in pharmacokinetic studies. | nih.govmdpi.comsciencepub.netacademicjournals.orgbotanyjournals.com |

| LC-MS/MS | Pharmacokinetic studies and quantification | Provides high sensitivity and specificity for bioavailability studies. | acs.orgresearchgate.netnih.govacs.org |

| UPLC-Q-TOF-MSᴱ | Metabolite identification | Identified as a metabolite of artemisinin in vitro and in vivo. | mdpi.com |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline molecule, including its stereochemistry and conformation. nih.gov This technique has been applied to derivatives of deoxyartemisinin to unequivocally define their spatial arrangement. For instance, the stereochemistry of a dimeric derivative of deoxyartemisinin, bis(dihydrodeoxyartemisitene) ether, was established through X-ray crystallographic analysis. nih.gov This powerful method provides unambiguous proof of the molecular structure, which is critical for understanding its biological activity and chemical properties.

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for the separation, isolation, and quantification of deoxyartemisinin from complex mixtures such as plant extracts and biological samples. nih.govmmv.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of deoxyartemisinin. mmv.orgresearchgate.netimpactfactor.org Various HPLC methods have been developed for the quantification of deoxyartemisinin in plant materials and extracts. mmv.orgresearchgate.net The choice of stationary phase and mobile phase is critical for achieving good separation of deoxyartemisinin from artemisinin and other related compounds. mmv.org For instance, C18 columns are commonly used, with mobile phases often consisting of mixtures of acetonitrile, water, and sometimes methanol. mmv.org

Different detectors can be coupled with HPLC for the detection of deoxyartemisinin, including UV detectors, evaporative light scattering detectors (ELSD), and refractive index (RI) detectors. mmv.org While UV detection is possible, its sensitivity for deoxyartemisinin can be limited. mmv.org LC-MS is often preferred for detecting low levels of impurities like deoxyartemisinin. mmv.org

Ultra-High Performance Liquid Chromatography (UHPLC), which uses smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. frontiersin.org UPLC coupled with MS (UPLC-MS) is a powerful tool for detailed metabolite profiling, including the analysis of deoxyartemisinin in Artemisia annua chemotypes. frontiersin.org

Table 3: HPLC and UHPLC Methods for Deoxyartemisinin Analysis

| Technique | Column Type | Mobile Phase Example | Detector(s) | Application | Reference(s) |

|---|---|---|---|---|---|

| HPLC | C18 (e.g., Phenomenex Gemini, Betasil C18) | Acetonitrile:Water (65:35 v/v) or Acetonitrile:Water:Methanol (50:30:20 v/v) | UV, ELSD, RI, MS | Quantification in plant extracts, purity analysis. | mmv.orgresearchgate.netimpactfactor.org |

| UHPLC | C18 (e.g., Acquity UPLC BEH C18) | Methanol/Water with formic acid | MS | Metabolite profiling in Artemisia annua. | mdpi.comfrontiersin.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds and is well-suited for deoxyartemisinin. nih.govsciencepub.netacademicjournals.org When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both identification and quantification.

GC methods for deoxyartemisinin analysis typically employ a non-polar capillary column, such as one with a 5% phenylmethyl siloxane stationary phase (e.g., HP-5MS). nih.govacs.org An isothermal oven temperature program is often used. nih.govacs.org GC-MS has been successfully used to identify deoxyartemisinin in the waste streams of Artemisia annua extraction processes and in various geographical collections of the plant. nih.govacs.orgbotanyjournals.com It has also been used to analyze the volatile oil components of Artemisia annua, where deoxyartemisinin was identified as a minor constituent. sciencepub.net

Table 4: GC Methods in Deoxyartemisinin Research

| Technique | Column Type | Key Parameters | Application | Reference(s) |

|---|---|---|---|---|

| GC-MS | 5% Phenylmethyl siloxane (e.g., HP-5MS) | Isothermal oven temperature (e.g., 210 °C), Helium carrier gas. | Identification in Artemisia annua extracts and waste streams, analysis of essential oils. | nih.govacs.orgsciencepub.netacademicjournals.org |

Advanced Techniques for Molecular Characterization (e.g., Circular Dichroism)

The molecular structure of deoxyartemisinin, particularly its stereochemistry, can be investigated using advanced chiroptical techniques like Electronic Circular Dichroism (ECD) spectroscopy. ECD measures the differential absorption of left and right circularly polarized light, providing information on the three-dimensional arrangement of atoms in a chiral molecule.

While detailed spectral data for deoxyartemisinin is not broadly published, the principles of ECD suggest that its spectrum would be primarily influenced by the n → π* transition of the lactone carbonyl group. The absence of the peroxide bridge in deoxyartemisinin simplifies the spectrum compared to artemisinin, making it a useful reference compound for understanding the spectral contributions of different functional groups in this class of molecules. The analysis of such spectra, often supported by theoretical calculations like time-dependent density functional theory (TDDFT), allows for the correlation of spectral features with specific structural elements.

Application of Metabolomics Approaches in Deoxyartemisinin Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in understanding the fate of artemisinin and its derivatives in biological systems. Deoxyartemisinin is a well-documented, inactive metabolite of artemisinin. pharmgkb.orgnih.gov Its formation and excretion are key aspects of the pharmacokinetic profile of artemisinin-based therapies.

Following oral administration, artemisinin is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2B6 and to a lesser extent, CYP3A4. pharmgkb.orgnih.gov This process leads to the formation of several metabolites, including deoxyartemisinin, which are then excreted, often in the urine. pharmgkb.orgdiva-portal.org Due to the absence of the endoperoxide bridge, deoxyartemisinin does not possess the antimalarial activity of its parent compound. pharmgkb.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used in metabolomics to identify and quantify metabolites like deoxyartemisinin in biological fluids such as plasma and urine. acs.orgnih.gov Studies in rats have utilized this technology to compare the pharmacokinetic profiles of artemisinin and deoxyartemisinin.

One such study provided a detailed comparison of the oral bioavailability of artemisinin and deoxyartemisinin in rats. The results, summarized in the table below, indicate a significantly lower oral bioavailability for deoxyartemisinin compared to artemisinin. acs.org

Oral Bioavailability of Deoxyartemisinin vs. Artemisinin in Rats

| Compound | Oral Bioavailability (%) |

|---|---|

| Artemisinin | 12.2 ± 0.832 |

| Deoxyartemisinin | 1.60 ± 0.317 |

Data from a pharmacokinetic study in rats comparing the oral bioavailability of artemisinin and its metabolite, deoxyartemisinin. acs.org

Further research in rats has investigated the distribution of deoxyartemisinin in various tissues and its elimination in urine after oral administration of either pure artemisinin or dried Artemisia annua leaves. These studies have revealed gender-specific differences in the accumulation of deoxyartemisinin in the urine, with females generally showing higher levels. mdpi.com

Urinary Accumulation of Deoxyartemisinin in Rats

| Gender | Treatment | Deoxyartemisinin in Urine (µg) |

|---|---|---|

| Male | Pure Artemisinin | ~10 |

| Dried Leaf A. annua | ~20 | |

| Female | Pure Artemisinin | ~25 |

| Dried Leaf A. annua | ~45 |

Approximate cumulative deoxyartemisinin detected in the urine of male and female rats over 8 hours following oral administration of pure artemisinin or dried leaf Artemisia annua. mdpi.com

These metabolomics studies are crucial for building a comprehensive understanding of how artemisinin is processed in the body, providing insights into factors that may influence its efficacy and informing the development of improved therapeutic strategies. The quantification of deoxyartemisinin serves as an important marker for the metabolic fate of its parent compound.

Future Perspectives and Emerging Research Avenues for Deoxyartemisinin

Advancements in Synthetic Biology for Deoxyartemisinin (B22630) Production

The production of artemisinin (B1665778) and its derivatives is undergoing a significant transformation, moving from traditional plant extraction to sophisticated synthetic biology approaches. While deoxyartemisinin is typically produced through the chemical reduction of artemisinin, the advancements in synthesizing its precursors via microbial fermentation are highly relevant. mdpi.com

Researchers have successfully engineered microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli to produce high yields of artemisinic acid, a direct precursor to artemisinin. nih.gov This has been achieved through extensive metabolic engineering, including:

Pathway Reconstruction: Introducing and optimizing the artemisinic acid biosynthesis pathway into microbial hosts. nih.gov

Enzyme Selection: Identifying and utilizing enzymes with high catalytic activity to improve the efficiency of the metabolic pathway. nih.gov

Metabolite Flow Control: Modulating the host's native metabolic pathways to direct more resources towards the production of the desired compound. nih.gov

Codon Optimization: Modifying the genes from the Artemisia annua plant to ensure they are expressed efficiently in the microbial host. nih.gov

One notable achievement in this area was engineering yeast to produce artemisinic acid at a titer of 25 g/L, a level suitable for industrial production. nih.gov More recently, a novel synthetic biology strategy called combinatorial supertransformation of transplastomic recipient lines (COSTREL) has been developed to engineer the entire artemisinic acid pathway into a high-biomass crop, tobacco. This approach has yielded plants producing over 120 milligrams of artemisinic acid per kilogram of biomass. nih.gov

These synthetic biology platforms, designed for the large-scale, cost-effective production of artemisinin precursors, provide a robust foundation for the subsequent chemical conversion to deoxyartemisinin, ensuring a stable and scalable supply for future research and development.

Table 1: Key Strategies in Synthetic Biology for Artemisinic Acid Production

| Strategy | Description | Organism | Key Achievement |

| Metabolic Engineering | Reconstruction of metabolic pathways, selection of highly active enzymes, and control of metabolite flow. | Saccharomyces cerevisiae | Yield of artemisinic acid reached 25 g/L. nih.gov |

| Gene Optimization | Codon optimization of key biosynthetic genes from A. annua for expression in microbial hosts. | E. coli and Yeast | Improved enzyme expression and pathway efficiency. nih.gov |

| Plant Engineering (COSTREL) | Introduction of the complete artemisinic acid pathway into the chloroplasts of a high-biomass crop. | Tobacco (Nicotiana tabacum) | Production of >120 mg/kg of artemisinic acid. nih.gov |

High-Throughput Screening and Computational Modeling in Molecular Interaction Studies

Understanding how deoxyartemisinin interacts with biological molecules is crucial for uncovering its mechanisms of action and identifying new therapeutic applications. High-throughput screening (HTS) and computational modeling are powerful tools being employed for this purpose.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify those that interact with a specific biological target. While much of the HTS work has focused on finding new antimalarials, the established platforms can be adapted to explore the other biological activities of deoxyartemisinin. researchgate.netnih.gov For example, HTS assays could be designed to screen deoxyartemisinin and its analogues against panels of enzymes or cellular pathways associated with inflammation or gastric ulcers to pinpoint its molecular targets.

Computational Modeling provides detailed insights into molecular interactions at an atomic level. Molecular docking studies have been used to investigate the interaction between deoxyartemisinin and heme, the putative receptor for artemisinin. nih.gov These studies revealed that deoxyartemisinin, which is inactive as an antimalarial, docks with heme in a different orientation compared to the active artemisinin. nih.gov This highlights the critical role of the endoperoxide bridge in the artemisinin-heme interaction.

Further computational studies on 10-substituted deoxoartemisinin derivatives have used methods like Principal Component Analysis (PCA) and K-Nearest Neighbor (KNN) to identify the specific molecular descriptors responsible for their antimalarial activity. researchgate.net Such chemometric modeling can predict the activity of new derivatives and guide the synthesis of more potent compounds. These computational approaches are invaluable for understanding the structure-activity relationships of deoxyartemisinin derivatives and for designing new molecules with desired therapeutic effects.

Table 2: Computational Methods in Deoxyartemisinin Research

| Method | Application | Key Finding | Reference |

| Molecular Docking | Investigating the interaction of deoxyartemisinin with its putative receptor, heme. | Deoxyartemisinin docks in a different manner than artemisinin, explaining its lack of antimalarial activity. | nih.gov |

| Chemometric Modeling (PCA, KNN, etc.) | Identifying molecular descriptors responsible for the biological activity of deoxoartemisinin derivatives. | Determined that specific structural and electronic properties are key for antimalarial activity. | researchgate.net |

| Molecular Electrostatic Potential (MEP) Maps | Identifying key structural features necessary for the activity of artemisinin derivatives. | Used to analyze the interaction of active compounds with the heme receptor. | researchgate.net |

Development of Advanced Analytical Platforms for Comprehensive Deoxyartemisinin Profiling

A highly sensitive high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) technique has been developed and validated for the pharmacokinetic study of deoxyartemisinin in rats. acs.org This method allows for the precise measurement of the compound's concentration in plasma over time, providing critical data on its absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.gov For instance, after intravenous injection in rats, deoxyartemisinin was shown to be eliminated from the blood slowly, with a half-life of 1.12 ± 0.16 hours. acs.org

Beyond pharmacokinetics, metabolomic profiling is an emerging analytical approach that can reveal how a compound affects the biochemical pathways within a biological system. nih.gov By analyzing the changes in the levels of various metabolites in cells or tissues after exposure to deoxyartemisinin, researchers can generate a "metabolic fingerprint" that provides clues about its mechanism of action. nih.gov This technique has been used to differentiate the modes of action of various clinical antimalarials and could be applied to deoxyartemisinin to elucidate the pathways related to its anti-inflammatory and antiulcer activities. nih.gov

Interdisciplinary Research Integrating Omics Data for Deoxyartemisinin Pathway Understanding

The future of understanding the biological role of deoxyartemisinin lies in an integrative, multi-omics approach. This involves combining data from different "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of the compound's effects at a systems level. nih.gov

By treating specific cell types (e.g., inflammatory cells or gastric mucosal cells) with deoxyartemisinin, researchers can:

Transcriptomics: Analyze changes in gene expression (RNA) to see which genes are turned on or off.

Proteomics: Measure changes in protein levels to understand the functional consequences of altered gene expression.

Metabolomics: Profile changes in small-molecule metabolites to see how metabolic pathways are perturbed.

Integrating these datasets can reveal the complete signaling pathways that are modulated by deoxyartemisinin, from the initial gene-level response to the ultimate functional changes in the cell. nih.gov While this approach has been proposed for complex diseases, its application to pharmacology is powerful. For example, identifying the pathways affected by deoxyartemisinin could lead to novel strategies for treating inflammatory conditions. This interdisciplinary approach is critical for moving beyond a single target and understanding the network-level effects of deoxyartemisinin, paving the way for its potential development as a therapeutic agent. malariaworld.orgnih.gov

Q & A

Q. How can researchers conduct a systematic review of this compound’s pharmacological profile?

- Methodological Answer :

- Use Web of Science or Scopus with search strings combining compound identifiers (CAS, IUPAC name) and keywords (e.g., “mechanism,” “toxicity”).

- Apply PRISMA guidelines to screen studies, extract data, and assess bias via tools like ROBIS.

- Synthesize findings using meta-regression to account for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.